molecular formula C18H22N2O6 B14066864 Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester

Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester

Cat. No.: B14066864
M. Wt: 362.4 g/mol
InChI Key: ZAKAALIYVFELQV-UHFFFAOYSA-N
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Description

Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester: is a compound widely used in biochemical applications, particularly in the field of bioconjugation. This compound is known for its ability to react with primary amines, making it a valuable reagent for labeling and crosslinking proteins and other biomolecules. The presence of the N-hydroxysuccinimide ester group facilitates the formation of stable amide bonds, which are crucial for various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester typically involves the reaction of Z-L-2-aminohexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards primary amines, leading to the formation of stable amide bonds. This compound does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions:

    Reagents: Primary amines, such as lysine residues in proteins.

    Conditions: The reactions are usually carried out in aqueous or organic solvents at a pH range of 6.5-8.5.

Major Products: The primary product formed from the reaction of this compound with primary amines is the corresponding amide. This product is stable and can be used in various biochemical applications .

Scientific Research Applications

Chemistry: In chemistry, Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is used as a reagent for the synthesis of peptides and other complex molecules. Its ability to form stable amide bonds makes it a valuable tool in organic synthesis .

Biology: In biological research, this compound is widely used for the biotinylation of proteins and other biomolecules. Biotinylation is a process where biotin is attached to proteins, enabling their detection and purification using avidin or streptavidin-based methods .

Medicine: In the medical field, this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to label proteins with biotin allows for the creation of highly sensitive diagnostic tests .

Industry: Industrially, this compound is used in the production of bioconjugates and functionalized materials. Its reactivity with primary amines makes it suitable for modifying surfaces and creating advanced materials with specific properties .

Mechanism of Action

The mechanism of action of Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction results in the formation of a stable amide bond, which is crucial for the bioconjugation process. The N-hydroxysuccinimide ester group acts as a leaving group, facilitating the nucleophilic attack by the primary amine .

Comparison with Similar Compounds

Uniqueness: Z-L-2-aminohexanoic acid-N-hydroxysuccinimide ester is unique due to its specific reactivity with primary amines and its ability to form stable amide bonds. This makes it particularly valuable in applications requiring precise and stable bioconjugation .

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)

InChI Key

ZAKAALIYVFELQV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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